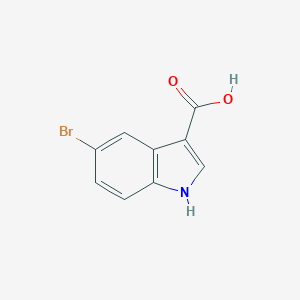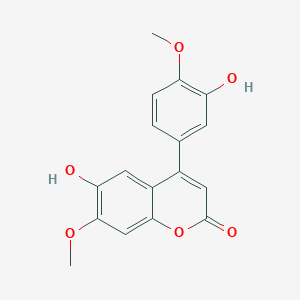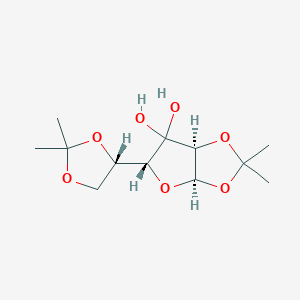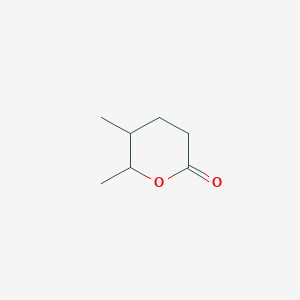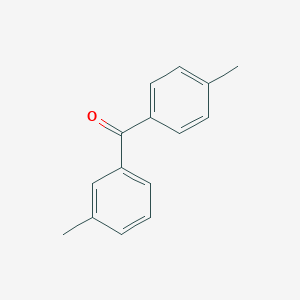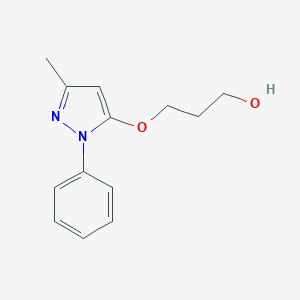
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, also known as MPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of pyrazolylpropanol derivatives, and it has been studied for its ability to interact with various biological targets, including receptors and enzymes.
Wissenschaftliche Forschungsanwendungen
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has also been studied for its potential use as a treatment for cardiovascular disease, as it has been shown to have vasodilatory effects on blood vessels. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is not fully understood, but it is believed to involve its interaction with various biological targets, including receptors and enzymes. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the activity of the dopamine transporter, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- increases the levels of dopamine in the synapse, leading to increased dopamine signaling. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may be due to its ability to interact with endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator.
Biochemische Und Physiologische Effekte
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling and potential therapeutic effects in conditions such as Parkinson's disease. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may improve blood flow and reduce the risk of cardiovascular events. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, including its potential use as a treatment for Parkinson's disease, cardiovascular disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects. Future studies could also investigate the potential use of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- in combination with other drugs or therapies for improved therapeutic outcomes. Overall, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is a promising compound for scientific research and has the potential to lead to new treatments for various diseases and conditions.
Synthesemethoden
The synthesis method of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-chloropropanol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-. The synthesis of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is relatively straightforward and can be achieved through a simple two-step reaction.
Eigenschaften
CAS-Nummer |
15083-34-8 |
|---|---|
Produktname |
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- |
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c1-11-10-13(17-9-5-8-16)15(14-11)12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |
InChI-Schlüssel |
OFZQQCPXFPCOTJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
Andere CAS-Nummern |
15083-34-8 |
Synonyme |
3-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
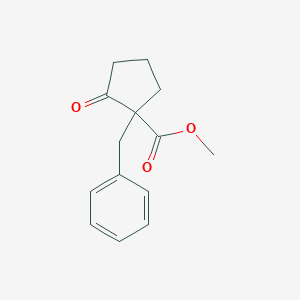
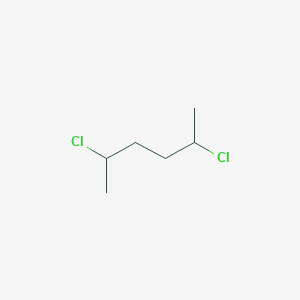
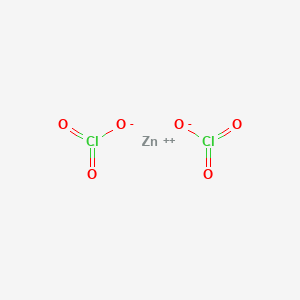
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
